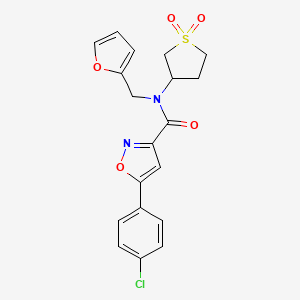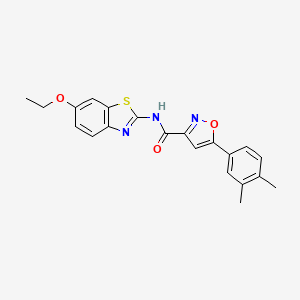![molecular formula C19H24N2O2S B11345111 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11345111.png)
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a methoxyphenyl group, a pyrrolidinyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the intermediate: Starting with 4-methoxybenzaldehyde, it can be reacted with an appropriate amine to form an imine intermediate.
Addition of the pyrrolidinyl group: The imine intermediate can then undergo a nucleophilic addition with a pyrrolidine derivative.
Incorporation of the thiophenyl group: Finally, the thiophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-hydroxyphenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The methoxyphenyl group could be involved in π-π interactions, while the pyrrolidinyl and thiophenyl groups could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the thiophenyl group.
2-(4-methoxyphenyl)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the pyrrolidinyl group.
2-(4-hydroxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide: Has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both the pyrrolidinyl and thiophenyl groups in 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide may confer unique properties, such as enhanced binding affinity or specificity in biological systems, compared to similar compounds.
Properties
Molecular Formula |
C19H24N2O2S |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C19H24N2O2S/c1-23-16-8-6-15(7-9-16)13-19(22)20-14-17(18-5-4-12-24-18)21-10-2-3-11-21/h4-9,12,17H,2-3,10-11,13-14H2,1H3,(H,20,22) |
InChI Key |
PRNMBVLDVMKBFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,5-dimethylphenoxy)ethyl]-4-methyl-1H-benzimidazole](/img/structure/B11345031.png)
![4-[(2-Methylbenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11345032.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11345037.png)
![Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11345044.png)

![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11345063.png)
![(4-Benzylpiperazin-1-yl){1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11345065.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11345070.png)
![2-(2-methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11345074.png)
![Ethyl 4-({[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11345079.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11345094.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B11345097.png)
![2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11345098.png)

